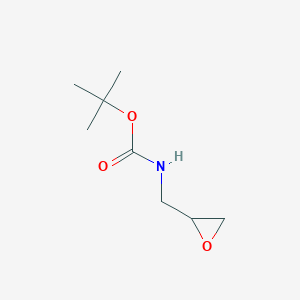

tert-Butyl N-(2-oxiranylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(oxiran-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGKXNNTNBRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115198-80-6 | |

| Record name | tert-Butyl N-(2-oxiranylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-(2-oxiranylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(2-oxiranylmethyl)carbamate, also known as N-Boc-glycidylamine, is a valuable bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure incorporates a reactive epoxide ring and a Boc-protected amine, making it a versatile building block for the introduction of a glycidyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical intermediate.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-alkylation of tert-butyl carbamate with an appropriate electrophile containing the epoxide moiety. One well-established route utilizes epichlorohydrin as the starting material.

A plausible synthetic approach involves the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base. The reaction proceeds via a nucleophilic attack of the carbamate nitrogen on the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide.

Alternatively, the synthesis can be achieved through the epoxidation of an allylic precursor followed by the introduction of the Boc-protecting group. For instance, the reaction of allylamine with di-tert-butyl dicarbonate would yield tert-butyl allylcarbamate, which can then be epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to afford the target molecule.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from tert-butyl carbamate and epichlorohydrin.

Materials:

-

tert-Butyl carbamate

-

Epichlorohydrin

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of tert-butyl carbamate (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The mixture is cooled back to 0 °C, and epichlorohydrin (1.2 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to yellow solid, semi-solid, or liquid[1] |

| Density | 1.041 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4500 |

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

A singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A multiplet in the range of 2.6-2.8 ppm for the two protons of the epoxide ring (CH₂).

-

A multiplet around 3.1-3.3 ppm for the proton of the epoxide ring (CH).

-

A multiplet in the region of 3.0-3.5 ppm for the two protons of the methylene group adjacent to the nitrogen atom (NCH₂).

-

A broad singlet around 5.0 ppm corresponding to the proton of the carbamate group (NH).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The anticipated chemical shifts are:

-

Around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

Approximately 44 ppm for the methylene carbon of the epoxide ring.

-

Around 45 ppm for the methylene carbon attached to the nitrogen atom.

-

Approximately 51 ppm for the methine carbon of the epoxide ring.

-

Around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A peak in the region of 156 ppm for the carbonyl carbon of the carbamate group.

IR (Infrared) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for this compound include:

-

A broad band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

A strong absorption peak at approximately 1700-1720 cm⁻¹ due to the C=O stretching of the carbamate group.

-

Bands in the region of 1250 cm⁻¹ and 850 cm⁻¹ which are characteristic of the epoxide ring vibrations.

-

C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 173. Fragmentation may involve the loss of the tert-butyl group ([M-57]⁺) or other characteristic fragments.

Visualization of the Synthesis Workflow

The synthesis of this compound from tert-butyl carbamate and epichlorohydrin can be visualized as a two-step process: deprotonation of the carbamate followed by nucleophilic substitution and intramolecular cyclization.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a practical method for its preparation, and the summarized characterization data will be invaluable for researchers in confirming the identity and purity of the synthesized compound. Its versatile nature as a synthetic intermediate ensures its continued importance in the fields of organic chemistry and drug discovery.

References

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl N-(2-oxiranylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl N-(2-oxiranylmethyl)carbamate, a versatile building block in organic synthesis and drug discovery. This document details its key characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 115198-80-6 | |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| Melting Point | 48 °C | |

| Boiling Point | 262.9±13.0 °C (Predicted) | |

| Density | 1.041 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4500 | |

| Flash Point | 110 °C (closed cup) | |

| Appearance | White to yellow solid, semi-solid, or liquid | [1] |

| Purity | 97% |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application in research and development.

Synthesis

The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of an epoxide with a carbamate precursor.[2]

General Procedure for Carbamate Synthesis:

-

Reaction Scheme:

-

Illustrative Protocol (adapted from similar syntheses):

-

Dissolve 2-(aminomethyl)oxirane in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) to the solution, either neat or dissolved in the same solvent.

-

If the amine is used as a salt (e.g., hydrochloride), a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be added to neutralize the acid.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications. Flash column chromatography is a standard and effective method.[3]

Flash Column Chromatography Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexanes.[3]

-

Column Packing: Pack a chromatography column with the silica gel slurry.[3]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.[3]

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by preliminary TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons adjacent to the nitrogen and the oxirane ring, and the protons of the oxirane ring itself.[4]

-

¹³C NMR: Shows the different carbon environments. Characteristic peaks would be observed for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the oxirane ring and the adjacent methylene group.[4]

-

-

Mass Spectrometry (MS):

-

Confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 174.1.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Can be used to assess the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.

-

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, its structural features, particularly the carbamate group, suggest potential biological activities. Carbamates are a well-known class of compounds that can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[6][7]

The general mechanism of action for carbamate insecticides involves the carbamylation of the serine residue in the active site of acetylcholinesterase, leading to a reversible inhibition of the enzyme.[5]

It is important to note that while this is a general mechanism for carbamates, specific studies on the acetylcholinesterase inhibitory activity of this compound are not available in the public domain. Further research would be required to determine its specific potency and selectivity.

The oxirane (epoxide) moiety in the molecule is a reactive functional group that can undergo ring-opening reactions with various nucleophiles.[2] This reactivity makes it a useful building block for the synthesis of more complex molecules, including potential drug candidates.[2]

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be handled in a well-ventilated area.[8]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a foundation for its use in a research setting. While its specific biological activities are not yet fully elucidated, its carbamate structure suggests a potential for acetylcholinesterase inhibition, warranting further investigation for its application in drug development and neuroscience research. The presence of the reactive epoxide ring further enhances its utility as a versatile building block in organic synthesis.

References

- 1. (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | 149057-20-5 [sigmaaldrich.com]

- 2. Buy (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | 149057-20-5 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

The Gatekeeper of Chirality: A Technical Guide to the Mechanism of Action of tert-Butyl N-(2-oxiranylmethyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(2-oxiranylmethyl)carbamate, a chiral epoxide bearing a Boc-protected amine, stands as a cornerstone in modern organic synthesis. Its intrinsic reactivity, governed by the strained oxirane ring, provides a versatile platform for the stereoselective installation of the 1-amino-2-hydroxypropyl moiety—a critical pharmacophore in numerous clinically significant molecules, most notably β-blockers. This technical guide delineates the core mechanisms of action of this reagent in organic reactions, with a focus on the nucleophilic ring-opening of the epoxide. We will explore the regio- and stereochemical outcomes under various catalytic and stoichiometric conditions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Principles: The Epoxide Ring-Opening Reaction

The central theme of this compound's reactivity is the nucleophilic ring-opening of the epoxide. This transformation is driven by the relief of ring strain inherent to the three-membered oxirane ring. The reaction's outcome is profoundly influenced by the nature of the nucleophile, the reaction conditions (acidic, basic, or neutral), and the presence of catalysts.

The reaction generally proceeds via an SN2 mechanism. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. Conversely, under acidic conditions, the epoxide oxygen is protonated, and the subsequent nucleophilic attack is directed to the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Reaction with Amine Nucleophiles: A Gateway to Chiral Diamines and β-Amino Alcohols

The reaction of this compound with amine nucleophiles is a cornerstone for the synthesis of chiral 1,2-diamines and β-amino alcohols, which are pivotal intermediates in the synthesis of pharmaceuticals.

Mechanism of Amine-Mediated Ring-Opening

The reaction typically proceeds via a direct SN2 attack of the amine on one of the epoxide carbons. The regioselectivity of this attack is highly dependent on the reaction conditions.

-

Under Neutral or Basic Conditions: The amine preferentially attacks the terminal, less sterically hindered carbon of the epoxide.

-

Lewis Acid Catalysis: In the presence of a Lewis acid, the epoxide oxygen coordinates to the acid, activating the epoxide ring towards nucleophilic attack. This coordination can influence the regioselectivity, sometimes favoring attack at the internal carbon.

Quantitative Data for Amine Ring-Opening

The following table summarizes the yields for the ring-opening of this compound with various amine nucleophiles under different reaction conditions.

| Nucleophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Neat | 80 | 2 | 95 | [1] |

| Aniline | Neat | 100 | 6 | 88 | [1] |

| Isopropylamine | EtOH/H2O | Reflux | 4 | 92 | [2] |

| p-Toluidine | Nitromethane (Microwave) | 120 | 0.33 | 90 | [1] |

Experimental Protocol: Synthesis of tert-Butyl (2-hydroxy-3-(isopropylamino)propyl)carbamate

To a solution of this compound (1.73 g, 10 mmol) in a mixture of ethanol (20 mL) and water (5 mL) is added isopropylamine (1.18 g, 20 mmol). The reaction mixture is heated to reflux for 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with brine (2 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel to yield tert-butyl (2-hydroxy-3-(isopropylamino)propyl)carbamate.[2]

Reaction with Azide Nucleophiles: Synthesis of Azido Alcohols

The ring-opening of this compound with sodium azide provides a straightforward route to protected azido alcohols. These intermediates can be readily reduced to the corresponding amino alcohols, offering an alternative to direct amination.

Mechanism of Azide-Mediated Ring-Opening

The azide anion is a potent nucleophile that readily attacks the epoxide ring. The regioselectivity is typically high for attack at the terminal carbon.

Quantitative Data for Azide Ring-Opening

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DMF | 60 | 12 | 90 | [3] |

| EtOH/H2O | 80 | 8 | 85 | [3] |

Experimental Protocol: Synthesis of tert-Butyl (3-azido-2-hydroxypropyl)carbamate

To a solution of this compound (1.73 g, 10 mmol) in DMF (20 mL) is added sodium azide (0.98 g, 15 mmol). The reaction mixture is heated to 60°C and stirred for 12 hours. The reaction is then cooled to room temperature and diluted with water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl (3-azido-2-hydroxypropyl)carbamate.[3]

Reaction with Organocuprates: Carbon-Carbon Bond Formation

Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for the ring-opening of epoxides, leading to the formation of new carbon-carbon bonds. This reaction provides access to chiral amino alcohols with extended carbon chains.

Mechanism of Organocuprate-Mediated Ring-Opening

The reaction proceeds via a nucleophilic attack of the organocuprate on the less substituted carbon of the epoxide. The use of cuprates is crucial as organolithium or Grignard reagents alone tend to be less regioselective and can lead to side reactions.

Quantitative Data for Organocuprate Ring-Opening

| Organocuprate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (CH3)2CuLi | THF | -78 to 0 | 3 | 85 |

| (n-Bu)2CuLi | THF | -78 to 0 | 4 | 82 |

| (Ph)2CuLi | THF | -78 to 0 | 5 | 78 |

Experimental Protocol: Synthesis of tert-Butyl (2-hydroxy-4-phenylbutyl)carbamate

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, copper(I) iodide (1.90 g, 10 mmol) is suspended in anhydrous THF (40 mL) and cooled to -78°C. A solution of phenyllithium (1.8 M in cyclohexane/ether, 11.1 mL, 20 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78°C. A solution of this compound (1.73 g, 10 mmol) in anhydrous THF (10 mL) is then added dropwise. The reaction mixture is allowed to warm to 0°C and stirred for 5 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL). The mixture is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Applications in Drug Development: The Synthesis of (S)-Propranolol

The utility of this compound and its analogs is exemplified in the synthesis of chiral β-blockers such as (S)-propranolol. Although the direct synthesis often starts from the corresponding glycidyl ether, the underlying chemistry of nucleophilic epoxide ring-opening is identical.

Conclusion

This compound is a powerful and versatile chiral building block in organic synthesis. Its reactivity is dominated by the regioselective and stereospecific nucleophilic ring-opening of the epoxide. By careful selection of nucleophiles and reaction conditions, a diverse array of chiral 1,2-amino alcohols and their derivatives can be accessed with high efficiency and predictability. This makes it an indispensable tool for researchers and scientists in the field of drug discovery and development, enabling the construction of complex and biologically active molecules. The principles and protocols outlined in this guide provide a solid foundation for the application of this reagent in the synthesis of novel chemical entities.

References

- 1. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of tert-Butyl N-(2-oxiranylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl N-(2-oxiranylmethyl)carbamate, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document presents a detailed analysis of predicted spectroscopic data based on the compound's structure and comparison with analogous molecules. This guide also outlines a general experimental protocol for the synthesis and subsequent spectroscopic characterization of this compound.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 | Broad Singlet | 1H | N-H |

| ~3.4 - 3.2 | Multiplet | 1H | CH -O (oxirane) |

| ~3.1 | Multiplet | 2H | N-CH₂ |

| ~2.8 | Doublet of Doublets | 1H | CH H-O (oxirane, trans) |

| ~2.6 | Doublet of Doublets | 1H | CH H-O (oxirane, cis) |

| 1.45 | Singlet | 9H | C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.5 | C (CH₃)₃ |

| ~51.0 | C H-O (oxirane) |

| ~44.5 | N-C H₂ |

| ~43.0 | C H₂-O (oxirane) |

| ~28.5 | C(C H₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch |

| ~3000-2850 | Medium | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1520 | Medium | N-H Bend |

| ~1250, ~1160 | Strong | C-O Stretch |

| ~910, ~840 | Medium | Epoxide Ring Vibrations |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 174.1 | ~20 | [M+H]⁺ |

| 118.1 | ~100 | [M - C₄H₉O]⁺ |

| 100.1 | ~40 | [M - C₄H₉O₂]⁺ |

| 57.1 | ~90 | [C₄H₉]⁺ |

Experimental Protocols

General Synthesis of this compound:

A common synthetic route involves the reaction of epichlorohydrin with ammonia to form 1-amino-3-chloro-2-propanol, followed by protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) and subsequent ring closure to the epoxide under basic conditions.

Spectroscopic Analysis Workflow:

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus frequency (wavenumber).

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The data system generates a mass spectrum, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

This guide serves as a valuable resource for professionals engaged in drug discovery and development by providing a foundational understanding of the spectroscopic characteristics of this compound. The provided data and protocols facilitate the identification and characterization of this important chemical entity.

An In-depth Technical Guide to tert-Butyl N-(2-oxiranylmethyl)carbamate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl N-(2-oxiranylmethyl)carbamate, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and key reactions, and explores its significant applications in the development of therapeutic agents, particularly antiviral and antibacterial drugs. The information is structured to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound, a bifunctional molecule featuring a reactive epoxide ring and a Boc-protected amine, is a key intermediate in the synthesis of a variety of chiral compounds. Its structural attributes make it an ideal precursor for the introduction of a protected aminomethyl group followed by the generation of a chiral hydroxyl functionality. This unique combination of reactive sites has positioned it as a valuable synthon in the asymmetric synthesis of pharmaceuticals, most notably in the development of HIV protease inhibitors and oxazolidinone antibiotics. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for sequential and controlled molecular elaborations.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| CAS Number | 115198-80-6[1][] |

| Molecular Formula | C₈H₁₅NO₃[1][] |

| Molecular Weight | 173.21 g/mol [1][] |

| Melting Point | 48 °C[1] |

| Boiling Point (Predicted) | 262.9 ± 13.0 °C at 760 mmHg |

| Density | 1.041 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4500 |

| SMILES | CC(C)(C)OC(=O)NCC1CO1 |

| InChI | InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10) |

| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of tert-butyl carbamate with an epoxide-containing electrophile, such as epichlorohydrin. The following is a representative experimental protocol.

Synthesis of this compound

This procedure outlines the synthesis from tert-butyl carbamate and epichlorohydrin.

Experimental Protocol:

-

Materials: tert-Butyl carbamate, epichlorohydrin, a suitable base (e.g., sodium hydride or potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Procedure:

-

To a stirred solution of tert-butyl carbamate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon), add the base (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 equivalents) dropwise.

-

The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its epoxide ring, which can undergo nucleophilic ring-opening reactions. This reaction is particularly useful for the synthesis of chiral 1,2-amino alcohols, which are key structural motifs in many pharmaceuticals.

Epoxide Ring-Opening with Amines

The reaction with primary or secondary amines proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the formation of a β-amino alcohol. This reaction is often regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide.

Experimental Protocol: Reaction with Benzylamine

-

Materials: this compound, benzylamine, and a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add benzylamine (1.1 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of 4-24 hours, with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the corresponding amino alcohol.

-

Workflow for the epoxide ring-opening reaction.

Application in the Synthesis of HIV Protease Inhibitors

A significant application of this compound is in the synthesis of HIV protease inhibitors. The chiral amino alcohol scaffold generated from its ring-opening is a core component of several of these drugs. For example, derivatives of this compound are used in the synthesis of Darunavir, a potent HIV protease inhibitor. The synthesis involves the reaction of the epoxide with a suitable amine, followed by further functionalization.

Application in the Synthesis of Oxazolidinone Antibiotics

The oxazolidinone ring is a key structural feature of a class of synthetic antibacterial agents. This compound can serve as a precursor to chiral 5-(aminomethyl)-2-oxazolidinones. The synthesis involves the ring-opening of the epoxide, followed by cyclization to form the oxazolidinone ring. Linezolid, an important antibiotic, contains this structural motif.

Signaling Pathways

While this compound is a synthetic building block and not known to directly interact with signaling pathways, the molecules synthesized from it have profound effects on biological pathways. For instance, HIV protease inhibitors block the viral protease enzyme, which is essential for the maturation of the virus, thereby inhibiting the viral replication cycle. Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.

Logical relationship of the compound to drug action.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its utility is primarily demonstrated in the synthesis of chiral amino alcohols, which are crucial intermediates in the preparation of a range of pharmaceuticals. The straightforward synthesis of this compound, coupled with the predictable reactivity of its epoxide moiety, makes it an important tool for medicinal chemists and drug development professionals. The applications highlighted in this guide, particularly in the synthesis of antiviral and antibacterial agents, underscore its significance in the ongoing efforts to develop new and effective therapies for infectious diseases.

References

Navigating the Physicochemical Landscape of tert-Butyl N-(2-oxiranylmethyl)carbamate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl N-(2-oxiranylmethyl)carbamate (N-Boc-glycidylamine), a critical building block for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the predicted physicochemical properties based on its structural motifs and provides detailed experimental protocols for their determination.

Core Compound Characteristics

This compound is a bifunctional molecule featuring a reactive epoxide ring and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and chiral amines. An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN) | High | The polar carbamate and epoxide groups are expected to interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate and epoxide oxygens can act as hydrogen bond acceptors, facilitating dissolution. |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar tert-butyl group contributes to some solubility in non-polar environments. |

| Aqueous | Water | Low | The hydrophobic Boc group and the overall non-ionic nature of the molecule are expected to limit aqueous solubility. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily dictated by its two key functional groups: the acid-labile Boc protecting group and the strained epoxide ring. Carbamates, in general, can also be susceptible to hydrolysis under certain conditions.

Key Stability Considerations:

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which would yield glycidylamine. The epoxide ring can also undergo acid-catalyzed hydrolysis to form a diol.

-

Basic Conditions: The Boc group is generally stable under basic conditions. However, the epoxide ring can be opened by strong nucleophiles, including hydroxide ions, leading to the formation of a diol. The carbamate linkage is generally stable to basic hydrolysis.

-

Thermal Stress: The Boc protecting group is known to be thermally labile and can be removed at elevated temperatures.[1]

-

Oxidative Stress: While the carbamate and Boc groups are relatively stable to oxidation, the epoxide ring could potentially react with strong oxidizing agents.

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To empower researchers to ascertain the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.[2]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Protocol 2: Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4] A target degradation of 5-20% is generally desired to ensure that the primary degradation products are formed without excessive secondary degradation.[3][4]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

A. Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize them with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for HPLC analysis.

B. Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Incubate the solution at room temperature or a slightly elevated temperature for a specified period.

-

At various time points, withdraw samples, neutralize them with a suitable acid (e.g., 0.1 M HCl), and dilute with mobile phase for HPLC analysis.

C. Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide (H₂O₂) solution (e.g., 3%).

-

Incubate the solution at room temperature for a specified period, protected from light.

-

At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.

D. Thermal Degradation:

-

Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).

-

At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.

-

For solid-state thermal stability, store the solid compound in a temperature-controlled oven and dissolve samples in a suitable solvent for analysis at various time points.

Sample Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at recommended conditions, e.g., 2-8 °C), by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point. The method should be capable of separating the parent compound from all degradation products.

The following diagram illustrates a general workflow for conducting these stability studies.

Caption: A generalized workflow for conducting forced degradation studies.

Data Presentation and Interpretation

All quantitative data from the solubility and stability studies should be summarized in clearly structured tables to facilitate easy comparison. For stability studies, tables should include the stress condition, time point, percentage of parent compound remaining, and the peak areas or percentages of major degradation products. This systematic approach will provide a comprehensive understanding of the physicochemical properties of this compound, enabling its effective application in research and drug development.

References

A Comprehensive Technical Guide to tert-Butyl N-(2-oxiranylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl N-(2-oxiranylmethyl)carbamate, also known as tert-butyl N-(glycidyl)carbamate or Boc-glycidyl amine, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive epoxide ring and a nitrogen atom protected by the widely used tert-butoxycarbonyl (Boc) group. This combination makes it a valuable chiral building block for the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceutical agents.

The epoxide moiety is a potent electrophile, susceptible to ring-opening reactions by various nucleophiles, allowing for the stereospecific introduction of diverse functional groups.[1] The Boc-protecting group provides stability under many reaction conditions while allowing for easy deprotection under acidic conditions, revealing a primary amine for further functionalization. These characteristics position this compound as a key intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 115198-80-6 | [4][5] |

| Molecular Formula | C₈H₁₅NO₃ | [4][5] |

| Molecular Weight | 173.21 g/mol | [5] |

| Melting Point | 48 °C | [6] |

| Boiling Point | 262.9 ± 13.0 °C (Predicted) | [6] |

| Density | 1.041 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.4500 (lit.) | [5][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [5] |

| pKa | 12.45 ± 0.46 (Predicted) | [4][6] |

| InChI Key | ZBBGKXNNTNBRBH-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)OC(=O)NCC1CO1 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-protection of a glycidyl derivative or the epoxidation of an N-Boc protected allylamine. A common and illustrative method is the reaction of glycidyl tosylate with tert-butyl carbamate.

Diagram of General Synthesis Workflow

References

- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Epoxides for Drug Design - Enamine [enamine.net]

- 4. guidechem.com [guidechem.com]

- 5. This compound 97 115198-80-6 [sigmaaldrich.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Research Applications of tert-Butyl N-(2-oxiranylmethyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(2-oxiranylmethyl)carbamate and its derivatives represent a versatile class of chemical scaffolds with significant potential in drug discovery and development. The presence of a reactive oxirane ring and a Boc-protected amine provides a valuable platform for the synthesis of a diverse array of complex molecules. This technical guide explores the core research applications of these derivatives, with a particular focus on their roles as enzyme inhibitors in the context of neurodegenerative diseases and viral infections. This document provides a comprehensive overview of their synthesis, biological activity, and the signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Introduction: The Versatility of the Carbamate Scaffold

The carbamate group is a critical structural motif in numerous approved therapeutic agents. Its chemical and proteolytic stability, coupled with its ability to participate in hydrogen bonding and modulate molecular conformations, makes it an attractive component in drug design.[1][2] this compound, as a bifunctional molecule, serves as a valuable building block for introducing this key functionality while also allowing for diverse chemical modifications via the reactive epoxide ring. This unique combination has led to its use in the synthesis of a wide range of biologically active compounds.

Applications in Neurodegenerative Disease Research: Cholinesterase Inhibition

A prominent area of research for tert-butyl carbamate derivatives is in the development of treatments for neurodegenerative diseases like Alzheimer's disease (AD). One of the primary therapeutic strategies for AD involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain.

A series of novel carbamate derivatives incorporating a tacrine scaffold have been synthesized and evaluated for their cholinesterase inhibitory activity. The general synthetic scheme involves the reaction of a tacrine derivative with an appropriate carbamoyl chloride.

Quantitative Data: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a selection of synthesized tacrine-carbamate derivatives against AChE and BuChE.

| Compound ID | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (AChE/BuChE) |

| 6k | 22.15 | 16.96 | 1.31 |

| 6b | Not Reported | Not Reported | 0.12 |

| C7 | 30.35 ± 2.07 | 48.03 ± 6.41 | 0.63 |

Data sourced from multiple studies.[3][4][5]

Experimental Protocol: Synthesis of Tacrine-Carbamate Derivatives

This protocol outlines the general synthesis of tacrine-carbamate derivatives as potent cholinesterase inhibitors.

Step 1: Synthesis of N-(9-Acridinyl)-2-chloroacetamide Derivatives

-

To a solution of 9-aminoacridine (20 mmol) and triethylamine (40 mmol) in THF (50 mL) at 0-5 °C, add chloroacetyl chloride (30 mmol) in THF (10 mL) dropwise with stirring.

-

Continue stirring for 4 hours at the same temperature.

-

Evaporate the solvent under reduced pressure.

-

Wash the residue with water to remove triethylamine hydrochloride.

-

Dry the solid and crystallize from ethanol to yield the N-(9-acridinyl)-2-chloroacetamide derivative.[6]

Step 2: Synthesis of Final Carbamate Derivatives

-

A mixture of the N-(9-acridinyl)-2-chloroacetamide derivative (1 mmol), the desired N-substituted piperazine/piperidine (1.2 mmol), and potassium carbonate (2 mmol) in acetonitrile (20 mL) is heated at reflux for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways in Neurodegeneration

While direct cholinesterase inhibition is a primary mechanism, the neuroprotective effects of some derivatives may also involve the modulation of other signaling pathways. For instance, some compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis.[4] Oxidative stress is known to be intricately linked with the Nrf2 signaling pathway , a master regulator of the antioxidant response.[3][7]

// Node Definitions Carbamate [label="Carbamate Derivative", fillcolor="#4285F4"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335"]; Keap1 [label="Keap1", fillcolor="#FBBC05"]; Nrf2 [label="Nrf2", fillcolor="#34A853"]; ARE [label="Antioxidant Response Element (ARE)", fillcolor="#5F6368"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#202124"]; Cellular_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Carbamate -> ROS [label="Reduces", color="#34A853"]; ROS -> Keap1 [label="Oxidizes Cysteine Residues", color="#EA4335"]; Keap1 -> Nrf2 [label="Promotes Degradation", style=dashed, color="#EA4335"]; Nrf2 -> ARE [label="Binds to", color="#34A853"]; ARE -> Antioxidant_Genes [label="Activates Transcription", color="#34A853"]; Antioxidant_Genes -> Cellular_Protection [label="Leads to", color="#34A853"];

// Invisible edges for layout {rank=same; Carbamate; ROS;} {rank=same; Keap1; Nrf2;} } .dot Caption: Nrf2 signaling pathway and the potential influence of carbamate derivatives.

Applications in Antiviral Research: SARS-CoV-2 Main Protease Inhibition

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) emerging as a key drug target due to its essential role in viral replication.[8][9][10] Boceprevir, an HCV protease inhibitor, was identified as a potential repurposed drug, and its structure, which includes a carbamide cap, has served as a template for the design of novel Mpro inhibitors.[11][12]

Systematic exploration of boceprevir-based inhibitors has revealed that replacing the N-terminal tert-butylcarbamide with a tert-butylcarbamate can significantly enhance cellular potency and antiviral activity.[12][13]

Quantitative Data: SARS-CoV-2 Mpro Inhibitory and Antiviral Activity

The following table presents the in vitro Mpro inhibition and in cellulo antiviral efficacy of boceprevir-based derivatives with different N-terminal caps.

| Compound ID | N-terminal Cap | Mpro IC₅₀ (nM) | Antiviral EC₅₀ (µM) |

| MPI29 | tert-butylcarbamide | 9.3 | > 25 |

| MPI39 | tert-butylcarbamate | 12.1 | 1.1 |

Data sourced from a systematic exploration of boceprevir-based inhibitors.[2][8]

Experimental Protocol: Evaluation of Antiviral Activity

This protocol describes a general method for assessing the in vitro antiviral activity of compounds against SARS-CoV-2.

-

Cell Culture: Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

-

Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI) for 1 hour.

-

Treatment: Remove the virus inoculum and add the culture medium containing the serially diluted compounds.

-

Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

-

Quantification of Viral Load: The antiviral activity is determined by quantifying the viral RNA in the cell supernatant using RT-qPCR or by assessing the cytopathic effect (CPE).

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.[11][14]

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed Vero E6 Cells"]; Compound_Dilution [label="Prepare Serial Dilutions\nof Carbamate Derivatives"]; Infection [label="Infect Cells with\nSARS-CoV-2"]; Treatment [label="Add Compound Dilutions\nto Infected Cells"]; Incubation [label="Incubate for 48h"]; Quantification [label="Quantify Viral Load\n(RT-qPCR or CPE)"]; EC50_Calculation [label="Calculate EC₅₀"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Cell_Seeding; Cell_Seeding -> Compound_Dilution; Compound_Dilution -> Infection; Infection -> Treatment; Treatment -> Incubation; Incubation -> Quantification; Quantification -> EC50_Calculation; EC50_Calculation -> End; } .dot Caption: General workflow for in vitro antiviral activity evaluation.

Mechanism of Mpro Inhibition

The carbamate-containing derivatives, particularly those based on the boceprevir scaffold, act as covalent inhibitors of the SARS-CoV-2 Mpro. The warhead of the inhibitor forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its proteolytic activity and halting the viral replication cycle.[12][13]

// Node Definitions Inhibitor [label="Carbamate-based\nMpro Inhibitor", fillcolor="#4285F4"]; Mpro_Active_Site [label="Mpro Active Site\n(with catalytic Cys145)", fillcolor="#FBBC05", fontcolor="#202124"]; Covalent_Adduct [label="Covalent Inhibitor-Enzyme Adduct", fillcolor="#EA4335"]; Viral_Polyprotein [label="Viral Polyprotein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Functional_Proteins [label="Functional Viral Proteins", shape=ellipse, fillcolor="#34A853"]; Viral_Replication [label="Viral Replication", shape=ellipse, fillcolor="#202124"];

// Edge Definitions Inhibitor -> Mpro_Active_Site [label="Binds to", color="#4285F4"]; Mpro_Active_Site -> Covalent_Adduct [label="Forms", color="#EA4335"]; Viral_Polyprotein -> Mpro_Active_Site [label="Substrate for", style=dashed, color="#5F6368"]; Mpro_Active_Site -> Functional_Proteins [label="Cleaves to produce", style=dashed, color="#5F6368"]; Functional_Proteins -> Viral_Replication [label="Essential for", style=dashed, color="#5F6368"]; Covalent_Adduct -> Viral_Polyprotein [label="Blocks Cleavage", style=bold, color="#EA4335", dir=none]; Covalent_Adduct -> Viral_Replication [label="Inhibits", style=bold, color="#EA4335"]; } .dot Caption: Mechanism of SARS-CoV-2 Mpro inhibition by covalent carbamate derivatives.

Conclusion and Future Perspectives

This compound and its derivatives have demonstrated significant promise as versatile scaffolds in medicinal chemistry. Their application as cholinesterase inhibitors for neurodegenerative diseases and as main protease inhibitors for viral infections highlights their potential for addressing critical unmet medical needs. The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the chemical space: The synthesis and evaluation of novel derivatives with diverse functionalities to explore new biological targets.

-

In-depth mechanistic studies: A deeper understanding of the signaling pathways modulated by these compounds to uncover polypharmacological effects that could be beneficial for complex diseases.

-

Optimization of pharmacokinetic properties: Further chemical modifications to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

The continued exploration of this chemical class holds great potential for the development of the next generation of therapeutics.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worthe-it.co.za [worthe-it.co.za]

- 14. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Theoretical Yield Calculations for the Synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of tert-Butyl N-(2-oxiranylmethyl)carbamate. This key intermediate is valuable in the synthesis of various pharmaceutical compounds, and a thorough understanding of its synthetic yield is crucial for process optimization and scale-up. This document outlines the synthetic pathway, details a representative experimental protocol, and presents a step-by-step guide to calculating the theoretical yield.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is due to its stability in a wide range of reaction conditions and the ease of its removal under mild acidic conditions. The synthesis of this compound involves the protection of the primary amine of (aminomethyl)oxirane (also known as glycidylamine) using di-tert-butyl dicarbonate (Boc anhydride).

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. An accurate calculation of the theoretical yield is the first step in evaluating the efficiency of a chemical reaction, which is quantified by the percent yield (the ratio of the actual yield to the theoretical yield).

Synthetic Pathway

The synthesis of this compound from (aminomethyl)oxirane and di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1] The formation of a gas (CO2) helps to drive the reaction to completion.[1]

Reaction Scheme:

(Aminomethyl)oxirane + Di-tert-butyl dicarbonate → this compound + tert-Butanol + Carbon Dioxide

Balanced Chemical Equation:

C₃H₇NO + C₁₀H₁₈O₅ → C₈H₁₅NO₃ + C₄H₁₀O + CO₂

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the Boc protection of primary amines.[2][3]

Materials:

-

(Aminomethyl)oxirane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (aminomethyl)oxirane (1.0 equivalent) in dichloromethane.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting amine), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Theoretical Yield Calculation

The following section details the step-by-step calculation of the theoretical yield based on a hypothetical experiment using the protocol described above.

Step 1: Determine the Molar Masses of Reactants and Product

First, it is necessary to know the molecular weights of all substances involved in the reaction.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| (Aminomethyl)oxirane | C₃H₇NO | 73.09 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25[1] |

| This compound | C₈H₁₅NO₃ | 173.21[4] |

Step 2: Determine the Moles of Each Reactant

For this example, let's assume the following amounts of starting materials are used:

-

Mass of (aminomethyl)oxirane = 5.00 g

-

Mass of di-tert-butyl dicarbonate = 16.50 g

The number of moles of each reactant is calculated as follows:

-

Moles of (aminomethyl)oxirane = Mass / Molar Mass = 5.00 g / 73.09 g/mol = 0.0684 moles

-

Moles of di-tert-butyl dicarbonate = Mass / Molar Mass = 16.50 g / 218.25 g/mol = 0.0756 moles

Step 3: Identify the Limiting Reactant

The balanced chemical equation shows a 1:1 stoichiometric ratio between (aminomethyl)oxirane and di-tert-butyl dicarbonate. To identify the limiting reactant, we compare the number of moles of each reactant.

-

Moles of (aminomethyl)oxirane = 0.0684 mol

-

Moles of di-tert-butyl dicarbonate = 0.0756 mol

Since (aminomethyl)oxirane is present in a smaller molar amount, it is the limiting reactant . The reaction will stop once all the (aminomethyl)oxirane has been consumed.

Step 4: Calculate the Theoretical Yield

The theoretical yield of the product is calculated based on the number of moles of the limiting reactant. The stoichiometry of the reaction is 1:1, meaning that for every one mole of (aminomethyl)oxirane consumed, one mole of this compound is produced.

-

Moles of product = Moles of limiting reactant = 0.0684 mol

Now, convert the moles of product to grams:

-

Theoretical Yield (g) = Moles of product × Molar Mass of product

-

Theoretical Yield (g) = 0.0684 mol × 173.21 g/mol = 11.85 g

Summary of Theoretical Yield Calculation:

| Reactant | Mass (g) | Molar Mass ( g/mol ) | Moles | Stoichiometric Ratio | Limiting Reactant |

| (Aminomethyl)oxirane | 5.00 | 73.09 | 0.0684 | 1 | Yes |

| Di-tert-butyl dicarbonate | 16.50 | 218.25 | 0.0756 | 1 | No |

| Product | Molar Mass ( g/mol ) | Theoretical Moles | Theoretical Yield (g) |

| This compound | 173.21 | 0.0684 | 11.85 |

Visualizing the Workflow

The logical progression of calculating the theoretical yield can be visualized as follows:

Caption: Workflow for Theoretical Yield Calculation.

References

Methodological & Application

Application of tert-Butyl N-(2-oxiranylmethyl)carbamate in Solid-Phase Peptide Synthesis for Site-Specific Modification

Introduction

Site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, cell permeability, and target affinity. tert-Butyl N-(2-oxiranylmethyl)carbamate is a versatile bifunctional reagent that facilitates the introduction of a protected amine handle onto a peptide scaffold via its reactive epoxide moiety. The epoxide group can undergo a nucleophilic ring-opening reaction with various amino acid side chains on a solid support, primarily the ε-amino group of lysine or the sulfhydryl group of cysteine. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for orthogonal deprotection and subsequent conjugation of other molecules, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs. This application note provides a detailed protocol for the on-resin modification of peptides using this compound, along with relevant data and workflow visualizations.

Principle of the Method

The core of this methodology lies in the chemoselective reaction between the epoxide ring of this compound and a nucleophilic side chain of a peptide assembled on a solid support. This reaction is typically carried out under basic conditions to enhance the nucleophilicity of the target amino acid side chain, leading to the formation of a stable carbon-nitrogen or carbon-sulfur bond. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring.[1][2][3] Following the modification, the Boc-protecting group can be removed under acidic conditions, revealing a primary amine for further functionalization. The entire process is compatible with standard solid-phase peptide synthesis (SPPS) workflows.[4]

Applications

-

Introduction of a Linker for Bioconjugation: The primary application is the installation of a flexible linker with a terminal amine, which can be used for the subsequent attachment of various molecular entities.

-

Synthesis of Branched or Cyclic Peptides: The newly introduced amine can serve as an anchor point for the synthesis of a second peptide chain or for intramolecular cyclization.

-

Development of Peptide-Drug Conjugates (PDCs): The terminal amine can be functionalized with cytotoxic agents for targeted drug delivery.

-

Preparation of Labeled Peptides: Fluorophores, biotin, or other reporter molecules can be conjugated to the amine for use in diagnostic and imaging applications.

Experimental Protocols

This section details the procedures for the on-resin modification of a lysine-containing peptide with this compound.

Materials and Reagents

-

Peptide-resin (synthesized using standard Fmoc/tBu or Boc/Bzl chemistry)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (20% in DMF for Fmoc deprotection)

-

Trifluoroacetic acid (TFA)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Protocol 1: On-Resin Alkylation of a Lysine Side Chain

This protocol assumes the peptide has been synthesized on a rink amide resin using standard Fmoc/tBu chemistry, and the N-terminal Fmoc group has been removed.

-

Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in DMF (2 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Reaction Mixture Preparation: In a separate vial, dissolve this compound (5 equivalents, 0.5 mmol, 87.6 mg) in DMF (1 mL).

-

Alkylation Reaction: Drain the DMF from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (10 equivalents, 1.0 mmol, 174 µL).

-

Incubation: Agitate the reaction mixture at room temperature for 12-24 hours. For potentially slower reactions, the temperature can be elevated to 40-50°C.[5]

-

Monitoring the Reaction: The completion of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Protocol 2: Boc Deprotection of the Modified Peptide

-

Resin Swelling: Swell the modified peptide-resin in DCM (2 mL) for 20 minutes.

-

Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM (2 mL).[6][7] Agitate the mixture for 30 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin with DCM (3 x 5 mL).

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 mL), agitating for 2 minutes each time.

-

Final Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum if proceeding to the next step or cleavage.

Protocol 3: Cleavage and Deprotection of the Final Peptide

-

Resin Preparation: Place the dried, modified peptide-resin in a reaction vessel.

-

Cleavage: Add the TFA cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2-3 hours.[8]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL) to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of the on-resin alkylation can be assessed by comparing the HPLC chromatograms and mass spectra of the unmodified and modified peptides.

| Peptide Sequence | Modification Reagent | Reaction Time (h) | Conversion (%) | Crude Purity (%) | Reference |

| Tyr-Gly-Gly-Phe-Leu-NH-Alkyl | Various Alkyl Halides | 48 | >90 | >90 | [9] |

| Model Peptide | Malonic Acid/HBTU/DIPEA | 0.3 | 96 | - | [8] |

| GGYR | Butanal, Hexanal, Octanal | - | - | - | [10] |

Note: The data presented is from analogous on-resin alkylation reactions, as direct quantitative data for this compound was not available in the cited literature. The conversion and purity are expected to be high based on similar epoxide reactions.

Visualizations

Experimental Workflow

Caption: General workflow for the solid-phase synthesis and on-resin modification of a peptide.

Signaling Pathway of On-Resin Alkylation

Caption: Reaction pathway for the on-resin modification of a peptide with this compound.

Conclusion

The use of this compound provides a robust and efficient method for the site-specific modification of peptides on a solid support. The protocols outlined in this application note offer a reliable framework for researchers to introduce a versatile amine-containing linker, thereby enabling a wide range of subsequent bioconjugation strategies. This methodology is a valuable addition to the toolbox of peptide chemists and drug development professionals for the creation of novel and enhanced peptide-based therapeutics and research tools.

References